molecular formula C19H21N7 B12465999 1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine

1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine

Cat. No.: B12465999
M. Wt: 347.4 g/mol
InChI Key: VNZYPCICVUKOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine is a complex organic compound that features a pyrazolo[3,4-D]pyrimidine core, substituted with a 3,4-dimethylphenyl group and an imidazol-1-yl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-D]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl group and the imidazol-1-yl propyl chain. Key steps may include:

    Cyclization reactions: to form the pyrazolo[3,4-D]pyrimidine core.

    Substitution reactions: to introduce the 3,4-dimethylphenyl group.

    Alkylation reactions: to attach the imidazol-1-yl propyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound may be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the pyrazolo[3,4-D]pyrimidine core and the imidazol-1-yl propyl chain. This combination of structural features may confer unique biological activity and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H21N7

Molecular Weight

347.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H21N7/c1-14-4-5-16(10-15(14)2)26-19-17(11-24-26)18(22-12-23-19)21-6-3-8-25-9-7-20-13-25/h4-5,7,9-13H,3,6,8H2,1-2H3,(H,21,22,23)

InChI Key

VNZYPCICVUKOMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCN4C=CN=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.